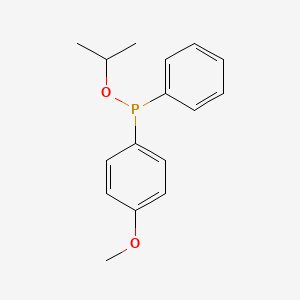
Propan-2-yl (4-methoxyphenyl)phenylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (4-methoxyphenyl)phenylphosphinite is an organophosphorus compound that features a phosphinite functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-methoxyphenyl)phenylphosphinite typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reactions to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (4-methoxyphenyl)phenylphosphinite can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used under conditions that facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Propan-2-yl (4-methoxyphenyl)phenylphosphinite has several applications in scientific research:
Medicine: There is limited information on its direct use in medicine, but its derivatives could be of interest in drug development.
Industry: It can be used in the synthesis of various organic compounds, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Propan-2-yl (4-methoxyphenyl)phenylphosphinite in catalytic processes involves its role as a ligand. It coordinates with transition metals, facilitating various catalytic cycles. The phosphinite group can donate electron density to the metal center, stabilizing different oxidation states and intermediates during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis with similar applications.
Diphenylphosphine: Another related compound with comparable properties.
Uniqueness
Propan-2-yl (4-methoxyphenyl)phenylphosphinite is unique due to the presence of the methoxyphenyl group, which can influence its electronic and steric properties, potentially offering different reactivity and selectivity in catalytic processes compared to its analogs.
Propriétés
Numéro CAS |
67103-55-3 |
|---|---|
Formule moléculaire |
C16H19O2P |
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-phenyl-propan-2-yloxyphosphane |
InChI |
InChI=1S/C16H19O2P/c1-13(2)18-19(15-7-5-4-6-8-15)16-11-9-14(17-3)10-12-16/h4-13H,1-3H3 |
Clé InChI |
DEUBQKHJAWPZIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




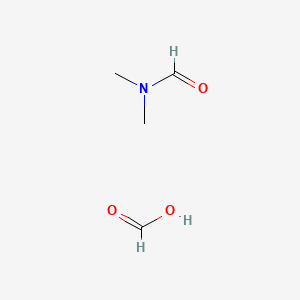

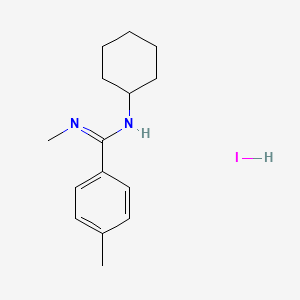

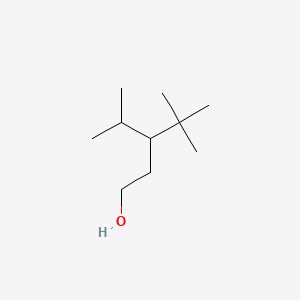

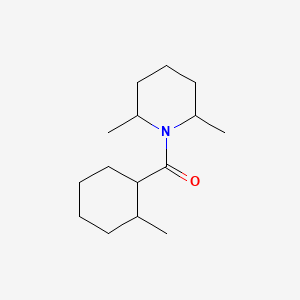
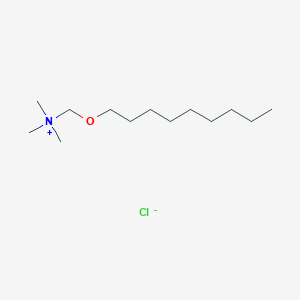
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
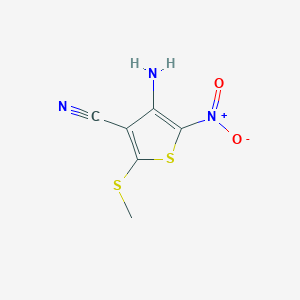
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
